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Compound of Interest

Compound Name: 5-Nitro-2-(piperidin-1-yl)aniline

Cat. No.: B1302262

Nitroaniline, a foundational aromatic amine in organic synthesis, exists in three primary
isomeric forms: 2-nitroaniline (ortho), 3-nitroaniline (meta), and 4-nitroaniline (para). The
position of the nitro group relative to the amino group profoundly influences their
physicochemical properties, reactivity, and utility. This guide provides a detailed comparative
analysis of these isomers, supported by experimental data and protocols, to assist researchers,
scientists, and drug development professionals in their selection and application.

Physicochemical Properties

The structural differences among the nitroaniline isomers lead to distinct physical properties.
The ortho-isomer's intramolecular hydrogen bonding, for instance, results in a lower melting
point compared to its meta and para counterparts. The para-isomer's symmetrical structure

allows for efficient crystal packing, giving it the highest melting point of the three.
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2-Nitroaniline (o-

3-Nitroaniline (m-

4-Nitroaniline (p-

Property . - . - . -
nitroaniline) nitroaniline) nitroaniline)

CAS Number 88-74-4[1] 99-09-2[2] 100-01-6[3]

Molar Mass ( g/mol ) 138.126[4] 138.126[2] 138.12[3]

Yellow or brown

Appearance Orange solid[4][5 Yellow solid[2

pp g [4][5] (2] powder[31[6]
Melting Point (°C) 71.5[4] 114[2] 146 - 149[3][6]
Boiling Point (°C) 284[4] 306[2] 332[3]

0.117 g/100 ml (20°C)
[4]

Solubility in water 0.1 g/100 ml (20°C)[2] 0.8 mg/ml (18.5°C)[3]

pKa (of conjugate

i) -0.26 to -0.3[4][7]

2.47 to 2.5[2][8] 1.0 to 1.1[7][9]

Dipole Moment
(Debye)

~4.2D ~49D ~6.1-6.3D

Note: Dipole moment values can vary based on the solvent and measurement technique. The
trend generally shows p-nitroaniline having the highest dipole moment due to the vector
alignment of the electron-donating amino group and the electron-withdrawing nitro group[10]
[11][12].

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for each isomer, with distinct shifts observed in
UV-Vis, IR, and NMR spectra.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.chemicalbook.com/synthesis/2-nitroaniline.htm
https://en.wikipedia.org/wiki/3-Nitroaniline
https://en.wikipedia.org/wiki/4-Nitroaniline
https://en.wikipedia.org/wiki/2-Nitroaniline
https://en.wikipedia.org/wiki/3-Nitroaniline
https://en.wikipedia.org/wiki/4-Nitroaniline
https://en.wikipedia.org/wiki/2-Nitroaniline
https://chempanda.com/blog/nitroaniline-common-isomers-structure-synthesis-and-applications
https://en.wikipedia.org/wiki/3-Nitroaniline
https://en.wikipedia.org/wiki/4-Nitroaniline
https://www.chemeurope.com/en/encyclopedia/4-Nitroaniline.html
https://en.wikipedia.org/wiki/2-Nitroaniline
https://en.wikipedia.org/wiki/3-Nitroaniline
https://en.wikipedia.org/wiki/4-Nitroaniline
https://www.chemeurope.com/en/encyclopedia/4-Nitroaniline.html
https://en.wikipedia.org/wiki/2-Nitroaniline
https://en.wikipedia.org/wiki/3-Nitroaniline
https://en.wikipedia.org/wiki/4-Nitroaniline
https://en.wikipedia.org/wiki/2-Nitroaniline
https://en.wikipedia.org/wiki/3-Nitroaniline
https://en.wikipedia.org/wiki/4-Nitroaniline
https://en.wikipedia.org/wiki/2-Nitroaniline
https://www.quora.com/Which-is-more-basic-o-nitroaniline-or-p-nitroaniline
https://en.wikipedia.org/wiki/3-Nitroaniline
https://www.bartleby.com/questions-and-answers/b.-modified-from-book-problem-24-52-explain-in-1-2-sentences-why-p-nitroaniline-pka-1.0-is-less-basi/3825707b-29b4-4cc1-af61-6a2f649f29f3
https://www.quora.com/Which-is-more-basic-o-nitroaniline-or-p-nitroaniline
https://colapret.cm.utexas.edu/courses/Chapter%2023-caines.pdf
https://www.quora.com/Which-has-a-higher-dipole-moment-o-nitroaniline-m-nitroaniline-p-nitroaniline-or-nitrobenzene
https://www.quora.com/Why-is-the-dipole-moment-of-P-Nitroaniline-greater-than-nitrobenzene-and-aniline
https://brainly.in/question/14705598
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Spectrum 2-Nitroaniline 3-Nitroaniline 4-Nitroaniline
UV-Vis Amax (nm) ~282, 412 ~251, 357 ~381

N-H: ~3380, N-H: ~3350, N-H: ~3350,
IR (cm™?) 3490NO02: ~1510 3450N02: ~1530 3470NOz: ~1500

(asym), ~1340 (sym) (asym), ~1350 (sym) (asym), ~1330 (sym)

1H NMR (CDCls, 6 , , ~6.6 (d, 2H), ~8.1 (d,
~6.7-8.2 (multiplets) ~6.8-7.8 (multiplets)
ppm) 2H)[13]

Note: Spectral data are approximate and can vary with the solvent and conditions.

Synthesis and Reactivity

The synthesis routes for nitroaniline isomers are distinct and tailored to direct the nitration to
the desired position. Direct nitration of aniline is generally avoided as it is inefficient and can be
hazardous[4].

o 2-Nitroaniline & 4-Nitroaniline: A common laboratory approach for synthesizing ortho- and
para-nitroaniline involves the nitration of acetanilide, which is derived from aniline. The acetyl
group protects the amine and directs the substitution primarily to the para position, with the
ortho isomer as a minor product. The isomers are then separated, and the acetyl group is
removed via hydrolysis. Industrially, 2-nitroaniline is often prepared from the reaction of 2-
nitrochlorobenzene with ammonia[4]. Similarly, 4-nitroaniline is produced via the amination of
4-nitrochlorobenzene[3].

o 3-Nitroaniline: The meta isomer is typically synthesized by the partial reduction of 1,3-
dinitrobenzene, often using sodium sulfide or hydrogen sulfide in a process known as the
Zinin reaction[2][14].
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Caption: Synthesis workflow for 4-nitroaniline from aniline.

Basicity and Reactivity

The basicity of the amino group is significantly influenced by the electronic effects of the nitro
group. All isomers are weaker bases than aniline due to the electron-withdrawing nature of the
nitro group.

o 2-Nitroaniline is the weakest base (pKa = -0.3) due to a combination of the -l (inductive) and
-R (resonance) effects of the nitro group, as well as significant intramolecular hydrogen
bonding between the amino and nitro groups, which stabilizes the free base[4][7].

e 4-Nitroaniline (pKa = 1.0) is a weaker base than the meta isomer. The nitro group at the para
position can directly delocalize the lone pair of electrons from the nitrogen of the amino
group through resonance, reducing their availability for protonation[8][9].

o 3-Nitroaniline (pKa = 2.5) is the strongest base among the three isomers. While it is
destabilized by the inductive effect of the nitro group, the lone pair cannot be delocalized
onto the nitro group via resonance from the meta position[8][9].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Analysis of Nitroaniline Isomers:
Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302262#comparative-analysis-of-different-5-
nitroaniline-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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